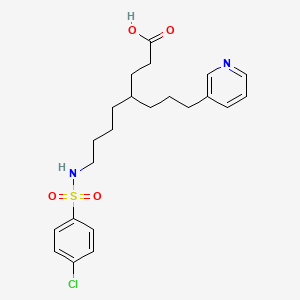

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid

Description

Properties

CAS No. |

134235-78-2 |

|---|---|

Molecular Formula |

C22H29ClN2O4S |

Molecular Weight |

453.0 g/mol |

IUPAC Name |

8-[(4-chlorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic acid |

InChI |

InChI=1S/C22H29ClN2O4S/c23-20-10-12-21(13-11-20)30(28,29)25-16-2-1-5-18(9-14-22(26)27)6-3-7-19-8-4-15-24-17-19/h4,8,10-13,15,17-18,25H,1-3,5-7,9,14,16H2,(H,26,27) |

InChI Key |

ISMHAZMNDUAHLK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |

Canonical SMILES |

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |

Synonyms |

8-(((4-chlorophenyl)sulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-((4-chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-CSAPOA CGS 22652 CGS-22652 |

Origin of Product |

United States |

Chemical Reactions Analysis

CGS-22652 undergoes various chemical reactions, primarily involving its role as a thromboxane A2 receptor antagonist. It is known to interact with thromboxane A2 mimetics such as U-46619 and I-BOP, causing cell death in neuroretinovascular endothelial cells . The compound is also involved in reactions that prevent the formation of thromboxane A2, thereby reducing its effects on the cardiovascular system .

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- Chemical Formula : C₁₄H₁₈ClN₃O₃S

- Key Functional Groups :

- Sulfonamide group

- Pyridine ring

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The synthetic pathway generally includes the following steps:

- Formation of the Sulfonamide : Reaction of an amine with a sulfonyl chloride.

- Pyridine Integration : Incorporation of the pyridine moiety through nucleophilic substitution.

- Octanoic Acid Derivative Formation : Linking the octanoic acid chain to the core structure.

The biological activity of (R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid has been evaluated in various studies, indicating potential efficacy against several biological targets:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth.

- Anti-inflammatory Effects : The structural components suggest possible anti-inflammatory activity, which is common among compounds featuring sulfonamide groups.

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

- Anticancer Studies :

- Mechanistic Insights :

-

Comparative Analysis with Related Compounds :

- A comparative study analyzed structural analogs, revealing that compounds with similar sulfonamide and pyridine features exhibited varying degrees of biological activity, suggesting that subtle modifications can enhance or diminish efficacy.

Potential Applications

The potential applications of this compound include:

- Pharmaceutical Development : As a lead compound in the synthesis of new drugs targeting cancer and inflammatory diseases.

- Biological Research : As a tool for investigating specific biochemical pathways in cellular models.

Mechanism of Action

The mechanism of action of CGS-22652 involves its antagonistic effects on thromboxane A2 receptors and prostanoid receptors. By blocking these receptors, CGS-22652 prevents the actions of thromboxane A2, which is known to cause vasoconstriction and platelet aggregation. This results in reduced blood pressure and prevention of thrombus formation .

Comparison with Similar Compounds

Research Findings and Data Tables

In Vitro Activity (TxRA/TxSI)

| Compound | TxRA IC50 (nM) | TxSI IC50 (nM) |

|---|---|---|

| Racemic Mixture (Compound 1) | 2–30 | 2–30 |

| Enantiomer 1R | 2–30 | 2–30 |

| Enantiomer 1S | 2–30 | 2–30 |

| Pyridinyl Ether Analog (Compound 2) | 2–30 | 2–30 |

In Vivo Efficacy (Guinea Pig Model)

| Compound | Ex Vivo Platelet Aggregation Inhibition (%) |

|---|---|

| Racemic Mixture (10 mg/kg) | 85–90 |

| Enantiomer 1R (10 mg/kg) | 80–85 |

| Enantiomer 1S (10 mg/kg) | 80–85 |

Biological Activity

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A chlorophenylsulfonyl group

- A pyridinyl moiety

- An octanoic acid backbone

This unique combination contributes to its biological properties, making it a candidate for further investigation in medicinal chemistry.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies on sulfonamide derivatives have shown their effectiveness in inhibiting cancer cell proliferation. The presence of the sulfonyl group is often linked to enhanced interaction with biological targets involved in cancer pathways.

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| (R,S)-8 | Breast | 10 | Apoptosis induction | |

| (R,S)-8 | Lung | 15 | Cell cycle arrest | |

| (R,S)-8 | Colon | 12 | Inhibition of angiogenesis |

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. Similar analogs have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study: Neuroprotective Activity

A study evaluated the effects of (R,S)-8 on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death and oxidative markers, suggesting potential use in treating neurodegenerative conditions.

The biological activity of (R,S)-8 appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The sulfonamide group can interact with various enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Binding: The pyridinyl component may facilitate binding to specific receptors involved in cell signaling, leading to altered cellular responses.

- Induction of Apoptosis: Evidence suggests that the compound can trigger programmed cell death in cancer cells, an essential mechanism for anticancer therapies.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Findings indicate that modifications to the sulfonamide and pyridine groups can significantly affect potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced cellular uptake |

| Substitution on pyridine | Improved receptor affinity |

| Altered chain length | Varied pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R,S)-8-((4-chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid, and how can purity be ensured?

- Methodological Answer : Multi-component reactions (MCRs) using sulfamic acid catalysts (e.g., sulfonamide derivatives) under mild conditions (ethanol solvent, room temperature) are effective for synthesizing densely functionalized analogs . Post-synthesis, column chromatography is recommended for purification, as described for tetrahydropyridine derivatives . Purity validation should include HPLC (>95%) and spectral characterization (¹H/¹³C NMR, IR) to confirm the sulfonamide linkage and pyridinylpropyl chain integrity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze chemical shifts for the sulfonylamino group (δ ~7.5–8.0 ppm for aromatic protons) and pyridinyl protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing the parent ion [M+H]⁺ and fragmentation patterns consistent with sulfonamide cleavage .

- IR : Identify characteristic S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H/N-H stretches (~2500–3300 cm⁻¹) .

Q. What solvents and storage conditions are suitable for this compound?

- Methodological Answer : The compound’s solubility can be inferred from analogs: polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid and sulfonamide groups. Store at −20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide or carboxylic acid moieties .

Advanced Research Questions

Q. How can enantiomeric resolution of the (R,S)-racemic mixture be achieved?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases can separate enantiomers. Alternatively, enzymatic resolution using lipases or esterases may selectively hydrolyze one enantiomer’s ester precursor . Monitor resolution via polarimetry or circular dichroism (CD) .

Q. What strategies are effective for studying this compound’s metabolic stability in vitro?

- Methodological Answer :

Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxyquinoline) to assess metabolic pathway interference .

Q. How can computational modeling predict this compound’s biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB). Key targets may include:

- Sulfotransferases : Due to sulfonamide moiety .

- Carboxylic Acid-Binding Receptors : e.g., GPR35 or PPARγ .

Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental designs are suitable for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Apply factorial design (e.g., 2² design) to test variables like assay type (cell-based vs. enzymatic) and buffer pH. For example:

- Factor A : Assay type (cell viability vs. enzyme inhibition).

- Factor B : pH (6.5 vs. 7.4).

Statistical analysis (ANOVA) identifies interactions causing discrepancies .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the sulfonylation step during synthesis?

- Solution : Optimize stoichiometry (1.2–1.5 equivalents of 4-chlorophenylsulfonyl chloride) and use DMAP as a catalyst in anhydrous DCM. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. What techniques mitigate degradation during biological assays?

- Solution : Stabilize the compound by:

- Adding 0.1% BSA to assay buffers to reduce nonspecific binding.

- Using antioxidants (e.g., 1 mM ascorbic acid) in cell culture media to prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.